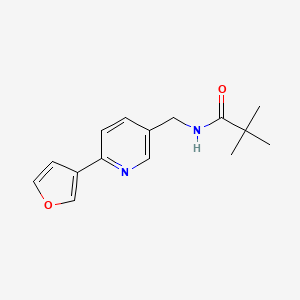

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-4-5-13(16-8-11)12-6-7-19-10-12/h4-8,10H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCZKNGJHJDPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.

Introduction of the Pivalamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.

Major Products

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of its furan and pyridine components.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. The pivalamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridine ring but different substituents, leading to different biological activities.

N-Methyl-6-(2-furyl)pyrid-3-ylmethylamine: This compound shares the furan and pyridine rings but lacks the pivalamide group, resulting in different chemical properties.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is unique due to its combination of a furan ring, a pyridine ring, and a pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and mechanisms of action, supported by data tables and relevant research findings.

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : The furan ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds.

- Formation of the Pyridine Ring : The pyridine component is often synthesized via the Hantzsch pyridine synthesis, utilizing β-ketoesters, aldehydes, and ammonia.

- Coupling Reaction : The furan and pyridine rings are coupled using a Suzuki-Miyaura cross-coupling reaction.

- Introduction of the Pivalamide Group : The final step involves the introduction of the pivalamide group to enhance stability and bioavailability.

Biological Activity

This compound exhibits various biological activities that make it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with furan and pyridine moieties often show antimicrobial properties. The specific interactions of this compound with bacterial enzymes could inhibit their function, leading to reduced microbial growth.

Anticancer Potential

Studies have demonstrated that this compound may possess anticancer activity. The mechanism is believed to involve the modulation of key signaling pathways in cancer cells, potentially leading to apoptosis. For instance, its interaction with specific receptors can trigger cellular responses that inhibit tumor growth.

The mechanism by which this compound exerts its biological effects involves:

- Molecular Interactions : The furan and pyridine rings can engage in π-π stacking and hydrogen bonding with target proteins, influencing their activity.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.

Data Tables

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | Disc diffusion | Inhibited growth of E. coli (zone of inhibition: 15 mm) |

| Anticancer | MTT assay | IC50 = 12 µM against MDA-MB-231 breast cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyridine and furan intermediates. For example, coupling reactions between halogenated pyridines and furan derivatives are common, using palladium catalysts under anhydrous conditions (e.g., DMF or THF as solvents). Optimization includes controlling temperature (e.g., 60–80°C) and using bases like triethylamine to facilitate amide bond formation . Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%).

Q. How should researchers approach the structural elucidation of this compound?

- Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C for functional group analysis), mass spectrometry (HRMS for molecular weight verification), and X-ray crystallography (for spatial arrangement). For example, the pyridine and furan rings produce distinct aromatic signals in ¹H NMR (δ 7.0–8.5 ppm), while the pivalamide group shows a singlet for the tert-butyl protons (δ 1.2–1.4 ppm) . IR spectroscopy can confirm carbonyl stretches (C=O at ~1650 cm⁻¹) .

Q. What analytical techniques are critical for assessing purity and stability?

- Answer:

- HPLC/UPLC : To quantify impurities (<0.5% threshold).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).

- Dynamic Light Scattering (DLS) : Monitors aggregation in solution for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. no observed efficacy) may arise from assay conditions (e.g., pH, cell lines) or structural analogs. Strategies include:

- Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., pyrazole or sulfonamide variants) under standardized protocols .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specific enzyme/receptor interactions .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, EPA DSSTox) to identify trends .

Q. What are the potential biological targets of this compound, and how can its mechanism of action be investigated?

- Answer: The compound’s furan-pyridine scaffold suggests interactions with cytochrome P450 enzymes or kinase receptors . Mechanistic studies involve:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates.

- Molecular Docking : Predict binding affinities to targets like EGFR or PARP .

- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes post-treatment .

Q. What strategies optimize multi-step synthesis for scalability without compromising yield?

- Answer:

- Flow Chemistry : Reduces reaction time and improves reproducibility for intermediates .

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during coupling steps .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack on the pyridine ring) and transition states .

- Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability .

- QSAR Modeling : Links structural features (e.g., logP, polar surface area) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.